molecular formula C14H14N2O2 B2615310 N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide CAS No. 2411242-55-0

N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide

Cat. No. B2615310
M. Wt: 242.278
InChI Key: ZRYKCEPMRJCJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-isoindoline-1,3-diones is a complex area with several methods available. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold. This classic route provides a straightforward and versatile pathway to access various substituted N-isoindoline-1,3-diones. Additionally, advancements in transition-metal-catalyzed reactions and organocatalytic methods have expanded the synthetic repertoire. Sustainable and environmentally friendly approaches are also gaining traction in this field .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 211–213°C .
  • 1H-NMR Peaks : Notable peaks include δ 4.69 (s, 2H, CH₂-H) , δ 6.68 (d, 2H, J = 10.3 Hz, CH-H) , δ 7.27 (s, 4H, Ar-H) , δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) , δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H) , δ 8.25 (s, 1H, NH-H) , and δ 9.10 (s, 1H, NOH-H) .

properties

IUPAC Name

N-[(2-methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-6-13(17)15-9-12-10-7-4-5-8-11(10)14(18)16(12)2/h4-5,7-8,12H,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYKCEPMRJCJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1C2=CC=CC=C2C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide

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